An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into its fundamental chemical and physical characteristics, including its structural features, solubility, lipophilicity, and acid-base properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, presents predicted values from computational models, and details established experimental protocols for the determination of these key parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrrole-2-carboxamide derivatives, providing both a theoretical framework and practical methodologies for its comprehensive analysis.
Introduction
N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide belongs to the pyrrole carboxamide class of compounds, a scaffold that has garnered significant attention in pharmaceutical research due to its diverse biological activities. The unique structural combination of a pyrrole ring, a cyclopropyl moiety, and an amide linkage imparts specific electronic and conformational properties that can influence its interaction with biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This guide provides a detailed examination of these properties, offering insights into the causality behind experimental choices for their determination.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.
Chemical Name: N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide[1] CAS Number: 713519-97-2[1] Molecular Formula: C₉H₁₂N₂O[1] Molecular Weight: 164.20 g/mol [1]
The molecular structure, depicted below, reveals a central 1-methylpyrrole ring substituted at the 2-position with a carboxamide group, which is further N-substituted with a cyclopropyl ring.
Caption: 2D structure of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.
Tabulated Physicochemical Properties
For ease of reference, the known and predicted physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide are summarized in the table below. It is important to note that a significant portion of this data is derived from computational predictions and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | , |
| Molecular Weight | 164.20 g/mol | |
| CAS Number | 713519-97-2 | , |
| Boiling Point | 376.7 ± 15.0 °C | Predicted by |
| Density | 1.24 ± 0.1 g/cm³ | Predicted by |
| pKa | 15.26 ± 0.20 | Predicted by |
| XLogP3 | 1.30820 | Predicted by |
| Storage Conditions | Room temperature |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are based on established standards and can be adapted for the specific analysis of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading the Capillary Tube: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Carefully observe the sample through the magnifying lens.
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Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.
Solubility Determination
Solubility in both aqueous and organic solvents is a crucial parameter, influencing bioavailability and formulation design.
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
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Quantification: Accurately measure the concentration of the dissolved compound in a known volume of the clear supernatant using a validated analytical technique such as HPLC-UV or LC-MS.
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Calculation: Express the solubility in terms of mg/mL or mol/L.
Caption: Workflow for solubility determination by the shake-flask method.
Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
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Pre-saturation: Shake equal volumes of n-octanol and water together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.
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Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: Allow the layers to separate completely.
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Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.
Methodology: UV-Vis Spectrophotometry
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Buffer Preparation: Prepare a series of buffers with accurately known pH values spanning a range around the expected pKa.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
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Spectral Acquisition: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values. Record the UV-Vis spectrum for each solution.
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Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
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pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectral Features:
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Pyrrole Protons: Three distinct signals in the aromatic region, likely exhibiting coupling to each other.
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N-Methyl Protons: A singlet in the upfield region.
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Cyclopropyl Protons: A complex multiplet pattern in the upfield region due to geminal and vicinal coupling.
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Amide N-H Proton: A broad singlet, the chemical shift of which may be solvent-dependent.
Predicted ¹³C NMR Spectral Features:
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Pyrrole Carbons: Four distinct signals in the downfield region.
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Carbonyl Carbon: A signal in the far downfield region.
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N-Methyl Carbon: A signal in the upfield region.
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Cyclopropyl Carbons: Signals in the upfield region.
Methodology for NMR Acquisition:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
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¹³C NMR Acquisition: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets.
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Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
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N-H Stretch (Amide): A sharp to moderately broad band around 3300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.
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C=O Stretch (Amide): A strong, sharp band around 1650 cm⁻¹.
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C=C Stretch (Pyrrole): Bands in the region of 1600-1450 cm⁻¹.
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C-N Stretch: Bands in the region of 1350-1000 cm⁻¹.
Methodology for IR Acquisition (KBr Pellet):
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Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.
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Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound (164.20).
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Fragment Ions: Characteristic fragmentation patterns arising from the loss of the cyclopropyl group, the methyl group, and cleavage of the amide bond.
Methodology for EI-MS Acquisition:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
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Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-Cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. While a lack of extensive experimental data in the public domain necessitates the use of predicted values for several parameters, the outlined experimental protocols offer a robust framework for their empirical determination. The information and methodologies presented herein are intended to empower researchers in drug discovery and development with the necessary tools to thoroughly characterize this and similar molecules, ultimately facilitating a more rational and efficient path toward novel therapeutic agents. As further research on this compound is conducted, it is anticipated that a more complete and experimentally validated physicochemical profile will emerge.
References
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ChemExpress. N-Cyclopropyl-1-methylpyrrole-2-carboxamide. [Link]
